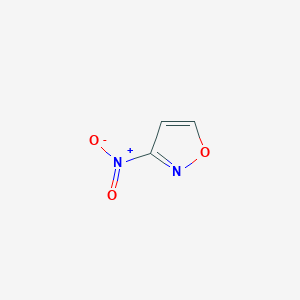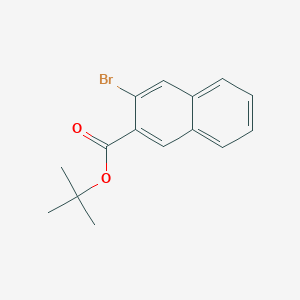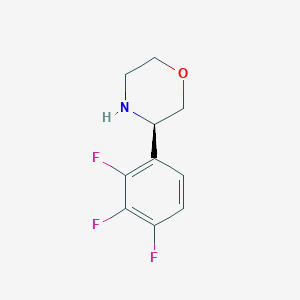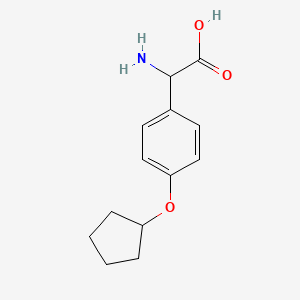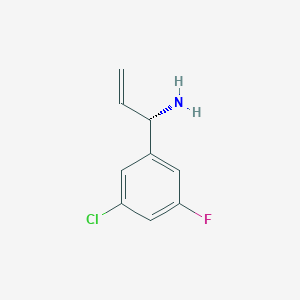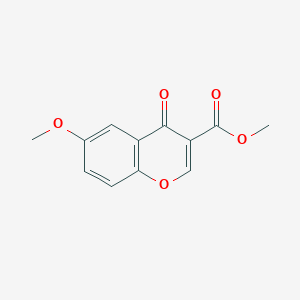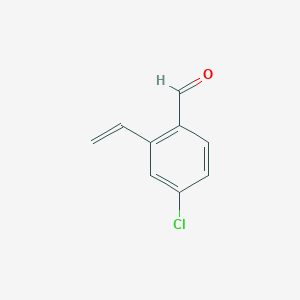
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 4th position on the quinoline ring, along with a ketone group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the bromination of 4-(trifluoromethyl)quinolin-2(1H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol, dichloromethane), and catalysts (palladium, copper).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed:
Substitution Reactions: Substituted quinoline derivatives.
Reduction Reactions: 8-Bromo-4-(trifluoromethyl)quinolin-2-ol.
Oxidation Reactions: Quinoline N-oxides.
科学的研究の応用
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and receptor interactions.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can disrupt the normal function of the enzyme or receptor, leading to therapeutic effects.
類似化合物との比較
4-Chloro-7-(trifluoromethyl)quinoline: This compound has a chlorine atom at the 4th position instead of a bromine atom at the 8th position.
8-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one: This compound has a fluorine atom at the 8th position instead of a bromine atom.
Comparison:
Binding Affinity: The presence of different halogen atoms (bromine, chlorine, fluorine) can affect the binding affinity of the compound to its molecular targets. Bromine, being larger and more polarizable, may enhance binding interactions compared to chlorine and fluorine.
Reactivity: The reactivity of the compound in chemical reactions can vary based on the halogen atom present. Bromine is more reactive in substitution reactions compared to chlorine and fluorine.
Biological Activity: The biological activity of the compound can be influenced by the halogen atom. Bromine-containing compounds may exhibit different pharmacokinetic and pharmacodynamic properties compared to their chlorine and fluorine counterparts.
特性
IUPAC Name |
8-bromo-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-3-1-2-5-6(10(12,13)14)4-8(16)15-9(5)7/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXASFGNUYWOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



